gamma-Terpineol

Catalog No.
S571124
CAS No.
586-81-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpineol

CAS Number

586-81-2

Product Name

gamma-Terpineol

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3

InChI Key

NNRLDGQZIVUQTE-UHFFFAOYSA-N

SMILES

CC(=C1CCC(CC1)(C)O)C

Synonyms

gamma-terpineol

Canonical SMILES

CC(=C1CCC(CC1)(C)O)C

Antimicrobial and Antifungal Activity

[1]

Anti-inflammatory and Antioxidant Properties

[2] [3]

Other Areas of Research

Gamma-Terpineol is also being investigated for its potential effects in various other areas, including:

  • Anticancer properties: Some studies suggest gamma-Terpineol may have anti-cancer properties, but more research is needed to understand its mechanisms and efficacy [4].
  • Insecticidal activity: Studies have shown that gamma-Terpineol may be effective against some insects, but further research is needed to assess its safety and potential applications [5].

Gamma-Terpineol is a naturally occurring monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is one of four isomers of terpineol, which also include alpha-terpineol, beta-terpineol, and terpinen-4-ol. Gamma-Terpineol is characterized by its pleasant floral aroma, reminiscent of lilac, making it a popular ingredient in perfumery and cosmetics. It can be isolated from various natural sources, such as ceylon cinnamon (Cinnamomum zeylanicum), carrot oils, and pine oil (Pinus sylvestris) .

Research suggests γ-Terpineol possesses various biological activities, including:

  • Antimicrobial: Studies indicate γ-Terpineol may exhibit antibacterial and antifungal properties against various pathogens. However, the exact mechanism of action needs further elucidation.
  • Antioxidant: Gamma-Terpineol might act as a free radical scavenger, protecting cells from oxidative damage.

More research is necessary to fully understand the mechanisms underlying these potential benefits.

  • Flammability: Flash point: 87-95 °C
  • Toxicity: Limited data available. Further research is needed to determine potential hazards associated with ingestion or inhalation.
Typical of alcohols and terpenes:

  • Oxidation: Gamma-Terpineol can be oxidized to form p-cymene. The most efficient oxidant for this reaction has been identified as potassium permanganate .
  • Reduction: It can also undergo reduction reactions, although specific pathways and products depend on the reagents used .
  • Substitution Reactions: As a tertiary alcohol, gamma-terpineol can react with acids to form esters or ethers through nucleophilic substitution mechanisms .

Gamma-Terpineol exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
  • Antibacterial Effects: Studies have demonstrated that gamma-terpineol possesses antibacterial properties against various pathogens .
  • Anti-inflammatory Activity: Research indicates that it may have potential anti-inflammatory effects, contributing to its therapeutic applications .

Gamma-Terpineol can be synthesized through several methods:

  • From Limonene: One common method involves the hydration of limonene in the presence of sulfuric acid. This process leads to the formation of gamma-terpineol as a product .
  • Biological Synthesis: In nature, gamma-terpineol is biosynthesized from geranyl pyrophosphate via enzymatic pathways that involve the terpinyl cation as an intermediate .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving starting materials like alpha-pinene or other terpenes .

Gamma-Terpineol finds wide-ranging applications across various industries:

  • Fragrance and Flavor Industry: Its pleasant aroma makes it a valuable component in perfumes, soaps, and food flavorings.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and inflammation.
  • Cosmetics: Used in skincare products for its fragrance and possible skin benefits .

Research into the interactions of gamma-terpineol with biological systems has revealed important insights:

  • Cell Signaling: Gamma-terpineol may influence cell signaling pathways related to lipid metabolism and inflammation .
  • Cholesterol Interaction: Studies have shown that gamma-terpineol affects the thermodynamic properties of cholesterol-based monolayers, indicating potential implications for membrane fluidity and stability .

Gamma-Terpineol shares structural similarities with other terpenoids but exhibits unique properties. Below is a comparison with similar compounds:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
Alpha-TerpineolC₁₀H₁₈OFloral aroma; major component in many essential oilsMore abundant in natural sources
Beta-TerpineolC₁₀H₁₈OSimilar structure but different double bond locationLess frequently used in fragrances
Terpinen-4-olC₁₀H₁₈OAntimicrobial properties; found in tea tree oilStronger antibacterial activity

Gamma-Terpineol is distinguished by its specific arrangement of atoms and functional groups, which contribute to its unique sensory profile and biological activities. Its applications across diverse fields highlight its versatility as a natural compound.

Physical Description

Solid

XLogP3

2.1

Melting Point

Mp 68-70 °
68-70°C

UNII

5PH9U7XEWS

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-81-2

General Manufacturing Information

Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: ACTIVE

Dates

Modify: 2023-08-15

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